2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile
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Overview
Description
2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multi-step reactions. One common approach is the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane in pyridine at 90°C . This method yields bis-heterocyclic compounds in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient synthetic routes, such as those involving transition metal-catalyzed reactions, is likely to be explored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the heterocyclic nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include chloro(trimethyl)silane for condensation reactions and various oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-4-yl)-1H-benzimidazoles: These compounds share a similar pyrazole ring structure and exhibit various biological activities.
6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline: This compound has a similar pyridazinyl-pyrazole structure and is used in medicinal chemistry.
Uniqueness
2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to its combination of multiple heterocyclic rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16N8 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C17H16N8/c18-13-14-4-6-19-17(12-14)24-10-8-23(9-11-24)15-2-3-16(22-21-15)25-7-1-5-20-25/h1-7,12H,8-11H2 |
InChI Key |
AZLMRJHBPKXVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=CC(=C4)C#N |
Origin of Product |
United States |
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